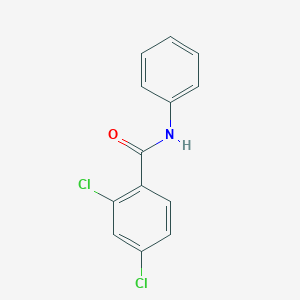

2,4-dichloro-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6043-39-6 |

|---|---|

Molecular Formula |

C13H9Cl2NO |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2,4-dichloro-N-phenylbenzamide |

InChI |

InChI=1S/C13H9Cl2NO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |

InChI Key |

XMFGGNMHIVSTGZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Other CAS No. |

6043-39-6 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for N-Phenylbenzamide Analogues

The construction of the N-phenylbenzamide scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, environmental impact, and applicability to diverse substrates.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) represent an atom-economical and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of N-phenylbenzamide analogues, MCRs can streamline the process, reducing reaction time and purification steps. For instance, new imidazole-based N-phenylbenzamide derivatives have been synthesized via a one-pot three-component reaction, affording yields of 80–85% within 2–4 hours. nih.gov Similarly, imidazopyridazine-based N-phenylbenzamides have been prepared using an atom-economical one-pot method involving dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine, with yields ranging from 80-85% in 120-150 minutes. vulcanchem.com Another eco-friendly one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives utilizes diethylphthalate, anilines, and pyridine-2,3-diamine in glycerol (B35011) with phosphoric acid as a catalyst, noted for its short reaction time and high yields. researchgate.netresearchgate.net

Table 1: One-Pot Multicomponent Reaction Approaches for N-Phenylbenzamide Analogues

| Analogue Type | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Imidazole-based N-phenylbenzamides | Phthalic anhydride, Aniline (B41778), 2,3-Diaminomaleonitrile | HCl / Ethanol | 2-4 hours | 80-85 | nih.gov |

| Imidazopyridazine-based N-phenylbenzamides | Dimethyl phthalate, Substituted anilines, Pyridazine-4,5-diamine | Phosphoric acid / Glycerol | 120-150 minutes | 80-85 | vulcanchem.com |

| 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | Diethylphthalate, Anilines, Pyridine-2,3-diamine | Phosphoric acid / Glycerol | Short | Excellent | researchgate.netresearchgate.net |

Microwave-Assisted and Solvent-Free Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of N-phenylbenzamide analogues has significantly benefited from this technology, frequently in combination with solvent-free conditions, aligning with the principles of green chemistry.

The synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives has been efficiently achieved using recyclable Keggin heteropolyacids as catalysts under microwave irradiation and solvent-free conditions. evitachem.com In this study, the reaction of 2-phenyl-1,3-(4H)-benzoxazin-4-one with various substituted anilines was explored. The use of 2,4-dichloroaniline (B164938) in this reaction resulted in a 73% yield of the corresponding 2-benzoylamino-N-(2,4-dichlorophenyl)benzamide. mdpi.comresearchgate.net This highlights the feasibility of incorporating the 2,4-dichloro-phenyl moiety under these conditions.

Similarly, the synthesis of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) has been accomplished through a microwave-assisted protocol. This method involves the reaction of an appropriate salicylic (B10762653) acid with a substituted aniline in the presence of phosphorus trichloride, with reaction times of around 25 minutes. mdpi.comnih.gov Furthermore, direct amidation of carboxylic acids with amines to form N-phenylbenzamide has been reported under catalyst-free and solvent-free conditions using microwave irradiation at high temperatures (270 °C), yielding the product in a significantly shorter time compared to conventional heating. nih.govubaya.ac.id

Table 2: Microwave-Assisted Synthesis of N-Phenylbenzamide Analogues

| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Benzoylamino-N-(2,4-dichlorophenyl)benzamide | 2-Phenyl-1,3-(4H)-benzoxazin-4-one, 2,4-Dichloroaniline | Keggin heteropolyacids / Microwave, Solvent-free | 73 | mdpi.comresearchgate.net |

| Halogenated 2-Hydroxy-N-phenylbenzamides | Substituted salicylic acids, Substituted anilines | PCl₃ / Microwave | 72-92 | mdpi.comnih.gov |

| N-Phenylbenzamide | Benzoic acid, Aniline | Microwave (270 °C), Catalyst- and Solvent-free | High | nih.govubaya.ac.id |

Step-wise Synthesis and Intermediate Derivatization (e.g., Anthranilamide-based synthesis, Oxazinone-aniline condensation)

Step-wise synthesis provides a robust and versatile approach to N-phenylbenzamide analogues, allowing for the controlled construction and purification of intermediates. A common strategy involves the acylation of an aniline with a substituted benzoyl chloride. The synthesis of 2,4-dichloro-N-phenylbenzamide is typically achieved through the reaction of 2,4-dichlorobenzoyl chloride with aniline. This foundational reaction is extended to create a vast array of derivatives. For example, N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide is synthesized by the amidation of 4-(4-benzylpiperazin-1-yl)aniline with 2,4-dichlorobenzoyl chloride. vulcanchem.com Similarly, reacting 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline (B118046) yields N-(3,4-dichlorophenyl)-2,4-dichlorobenzamide. vulcanchem.com

An important stepwise approach utilizes anthranilic acid as a starting material. In this method, anthranilic acid is first reacted with a benzoyl chloride derivative (such as 3,4-dichlorobenzoyl chloride) to form a benzoxazine (B1645224) intermediate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303), sometimes under microwave irradiation, to yield the final N-(2-(hydrazinecarbonyl)phenyl)benzamide derivative. ubaya.ac.id

The condensation of pre-formed benzoxazinone (B8607429) intermediates with anilines is another key stepwise strategy. The synthesis of 2-benzoylamino-N-phenylbenzamide derivatives proceeds via the condensation of 2-phenyl-1,3-(4H)-benzoxazin-4-one with various anilines. evitachem.com A specific example involves the reaction of 2-(2,4-dichlorophenyl)-4H-benzo[d] vulcanchem.comoxazin-4-one with hydrazine hydrate under microwave irradiation to produce 2,4-dichloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide. impactfactor.org

Strategic Design for Structural Modification of the Benzamide (B126) Core

The biological activity and material properties of this compound can be finely tuned by strategic structural modifications of the benzamide core. These modifications include altering the halogenation pattern and introducing diverse chemical groups.

Regiospecific Halogenation and its Influence on Synthesis

The position and nature of halogen substituents on the benzamide core significantly influence the molecule's properties. While this compound has a defined substitution pattern, further halogenation can be a strategy for derivatization. The existing chlorine atoms on the benzoyl ring are electron-withdrawing and direct incoming electrophiles. For instance, the electrophilic bromination of N-phenylbenzamide with Br₂/Fe typically results in substitution at the para-position of the aniline ring, which is activated by the electron-donating amide group. doubtnut.comdoubtnut.com In the case of this compound, the reactivity of the N-phenyl ring towards further halogenation would be similarly influenced by the amide linkage.

Advanced catalytic methods allow for precise, regioselective halogenation. Ruthenium-catalyzed C-H halogenation has been used for the ortho-bromination and iodination of benzamides. doubtnut.com Similarly, rhodium(III) catalysts can achieve selective bromination and iodination of electron-rich heterocycles attached to a benzamide scaffold. Another modern approach involves a regioselective ortho-halogenation of N-aryl amides via an oxidative halodeboronation strategy, which harnesses the reactivity of a pre-installed boron group to direct the halogen. dergipark.org.tr These methods offer powerful tools for creating specifically substituted derivatives of this compound that are not accessible through classical electrophilic substitution.

Incorporation of Diverse Aromatic and Heterocyclic Moieties

Introducing a variety of aromatic and heterocyclic rings is a common and effective strategy to explore the chemical space around the this compound core. This is typically achieved by synthesizing derivatives where the N-phenyl group is replaced or substituted with other cyclic systems.

The synthesis of such derivatives often follows a convergent strategy where the 2,4-dichlorobenzoyl moiety is coupled with a complex amine in a final step. For example:

Thiazole moieties: N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide has been synthesized as part of a series of compounds with potential antibacterial activity. sioc-journal.cn The synthesis of 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves the initial formation of the substituted aminothiazole ring, followed by amidation with 2,4-dichlorobenzoyl chloride.

Piperazine (B1678402) moieties: N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide and N-[3-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide are prepared by coupling the respective piperazine-containing aniline with 2,4-dichlorobenzoyl chloride. vulcanchem.commolport.com

Morpholine (B109124) moieties: The synthesis of 2,4-dichloro-N-[4-chloro-2-(morpholine-4-carbonyl)phenyl]benzamide involves an amide coupling reaction with an appropriately substituted aniline that already contains the morpholine ring. evitachem.com

Thiourea and Pyrazole (B372694) moieties: Acylthiourea derivatives, such as N-(2,4-dichloro)benzoyl-N'-phenylthiourea, are synthesized from 2,4-dichlorobenzoyl chloride and N-phenylthiourea. researchgate.netchula.ac.th These can be precursors for more complex heterocycles. Other derivatives incorporate pyrazole rings, such as 2,4-dichloro-N-[4-({[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]methyl}sulfanyl)phenyl]benzamide. molport.com

This modular approach allows for the systematic introduction of diverse functionalities to probe structure-activity relationships and develop new compounds with tailored properties.

Impact of Substituent Electronic and Steric Properties on Reaction Yields

Electronic Effects of Substituents

The electronic nature of substituents on the aniline ring plays a pivotal role in modulating the nucleophilicity of the amino group. The reaction proceeds via a nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups (e.g., -CH₃) on the aniline ring increase the electron density on the nitrogen atom. This enhancement in nucleophilicity facilitates a more rapid and efficient attack on the carbonyl carbon, generally leading to higher reaction yields. Research on the synthesis of related N-phenylbenzamide derivatives demonstrates this principle effectively. For instance, in a reaction to form 2-benzoylamino-N-phenylbenzamides, using anilines with electron-donating groups resulted in significantly higher yields compared to unsubstituted aniline. nih.govresearchgate.net Specifically, p-hydroxyaniline and p-methylaniline afforded yields of 92% and 85%, respectively, while the yield with aniline was 80%. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) on the aniline ring decrease the electron density on the nitrogen atom. This reduction in nucleophilicity slows the rate of acylation, often resulting in lower product yields. nih.govresearchgate.net For example, the reaction with p-chloroaniline, an aniline bearing a moderately deactivating group, produced a lower yield of 78%. nih.govresearchgate.net

On the other reactant, the 2,4-dichloro substitution on the benzoyl chloride moiety enhances the reaction. The two chlorine atoms act as strong electron-withdrawing groups, which increases the positive partial charge (electrophilicity) on the carbonyl carbon. This makes the carbonyl group more susceptible to attack by the nucleophilic aniline, favoring the formation of the amide bond. nih.gov Studies comparing substituted benzoyl chlorides have confirmed that electron-withdrawing substituents accelerate the rate of reaction with anilines. rsc.org

Steric Effects of Substituents

Steric hindrance, the spatial arrangement and bulkiness of atoms or groups, can significantly impact the accessibility of the reacting centers.

Aniline Substituents: Bulky substituents on the aniline ring, particularly at the ortho positions relative to the amino group, can physically obstruct the nitrogen's approach to the electrophilic carbonyl carbon. This steric hindrance can dramatically reduce the reaction rate and yield, even if the substituent is electronically favorable. researchgate.net In the synthesis of 2-benzoylamino-N-phenylbenzamides, the yield obtained using 2,4-dichloroaniline (73%) was higher than that from other dichloroaniline isomers (65-70%), a difference attributed in part to steric effects. nih.gov In some cases, significant steric hindrance at the ortho-position can prevent the reaction from proceeding altogether. researchgate.net

Benzoyl Chloride Substituents: While the chlorine at the C-2 (ortho) position of the 2,4-dichlorobenzoyl chloride is an electron-withdrawing group that electronically activates the molecule, it can also introduce steric hindrance. However, in the typical acylation mechanism, the incoming nucleophile attacks the carbonyl carbon, which is relatively exposed. The steric effect of an ortho-substituent on the benzoyl chloride is generally less pronounced than that of an ortho-substituent on the aniline nucleophile.

The following data tables, based on research findings for the synthesis of N-phenylbenzamide derivatives, illustrate the impact of these properties on reaction yield.

Table 1: Impact of Aniline Substituents on N-Phenylbenzamide Synthesis Yield

This table shows the effect of various substituents on the aniline ring on the yield of a representative N-phenylbenzamide synthesis. The reaction was carried out by condensing substituted anilines with 2-phenyl-1,3-(4H)-benzoxazin-4-one. nih.govresearchgate.net

| Aniline Substituent | Position | Electronic Nature | Steric Effect | Yield (%) |

| -OH | para | Electron-Donating | Low | 92 |

| -CH₃ | para | Electron-Donating | Low | 85 |

| -H | - | Neutral | Low | 80 |

| -Cl | para | Electron-Withdrawing | Low | 78 |

| -Cl, -Cl | 2,4- | Electron-Withdrawing | Moderate | 73 |

| -Cl, -Cl | 2,5- | Electron-Withdrawing | High | 70 |

| -Cl, -Cl | 2,3- | Electron-Withdrawing | High | 65 |

Data sourced from a study on the synthesis of 2-benzoylamino-N-phenylbenzamide derivatives, which serves as a model for the principles discussed. nih.govresearchgate.net

Table 2: Properties of Substituents on the Benzoyl Moiety

This table outlines the properties of the substituents on the 2,4-dichlorobenzoyl chloride reactant.

| Substituent | Position | Electronic Effect | Impact on Carbonyl Carbon |

| -Cl | 2- (ortho) | Electron-Withdrawing | Increases electrophilicity |

| -Cl | 4- (para) | Electron-Withdrawing | Increases electrophilicity |

Structure Activity Relationship Sar Elucidation

Methodologies for Systematic SAR Analysis of 2,4-dichloro-N-phenylbenzamide Analogues

A variety of methodologies are employed to systematically analyze the SAR of this compound analogues. A foundational approach involves the systematic synthesis of derivatives with variations at each possible position on the scaffold, followed by biological screening. researchgate.net This traditional method allows for a direct assessment of how specific structural changes impact activity.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently utilized to build mathematical models that correlate the chemical structures of compounds with their biological activity. researchgate.netresearchgate.net These models help in predicting the activity of novel molecules. A tool often used in conjunction with QSAR is the Craig plot, which graphically represents the relationship between the hydrophobic character and the electronic effect of different substituents, aiding in the rational selection of groups to synthesize for SAR studies. nih.gov

Computational methods such as molecular docking are also pivotal. Docking studies predict the preferred binding orientation of a ligand to its molecular target, providing insights into crucial interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. nyu.edunih.govresearchgate.net This information can explain why certain structural modifications enhance or diminish activity. For instance, docking has been used to predict the binding site and interactions of agonists with the GPR27 receptor. nyu.edunih.govresearchgate.net

Biophysical techniques offer another layer of analysis. Methods like thermal shift analysis can be used to screen compound libraries and validate hits by measuring changes in protein stability upon ligand binding. researchgate.net Furthermore, molecular dynamics simulations provide insights into the thermodynamically accessible conformations of the compounds, which is crucial for understanding their behavior in a biological system. researchgate.netuncst.go.ug

Quantitative Analysis of Substituent Effects on Biological Potency

Halogen substitutions on both the benzoyl and phenyl rings of the N-phenylbenzamide scaffold play a significant role in modulating biological potency. The parent compound's 2,4-dichloro substitution on the benzoyl ring is a common feature in many active analogues. nyu.edunih.gov Studies on antischistosomal agents revealed that electron-withdrawing groups, particularly dichlorination at the meta and para positions of the N-phenyl ring, induced strong degenerative changes in the pathogen. nih.govresearchgate.netnih.gov

In the context of GPR27 agonists, modifications to the halogen pattern on the benzoyl ring have led to compounds with improved properties. For example, the analogue 4-chloro-2,5-difluoro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide was identified as the most potent agonist in one study. nyu.edunih.govresearchgate.net The introduction of a second fluorine atom on a phenylethyl group in a different series of benzamides resulted in a threefold improvement in potency against Mycobacterium tuberculosis. acs.org Furthermore, the combination of a brominated salicylic (B10762653) acid (a benzoyl moiety analogue) with polyhalogenated anilines (N-phenyl moiety analogues) yielded potent cholinesterase inhibitors. semanticscholar.org

The following table summarizes the activity of selected halogenated N-phenylbenzamide analogues against the GPR27 receptor. nyu.edunih.gov

| Compound | Substitutions on Benzoyl Ring | pEC50 | Emax (%) |

| I (Lead Compound) | 2,4-dichloro | 6.34 | 100 |

| 7y | 4-chloro, 2,5-difluoro | 6.85 | 37 |

| 7r | 2-bromo, 4-chloro | 5.99 | 123 |

The amide linker is a critical structural element, and its modification often has a profound impact on biological activity. Many attempts to replace the central amide linker have been unsuccessful. researchgate.net The carbonyl oxygen is particularly important, as its removal can lead to the loss of a crucial hydrogen bond interaction with the target protein, resulting in a detrimental effect on inhibitory activity. researchgate.net For example, replacing the carbonyl group with a sulfonyl group to create a sulfonamide was shown to have a negative effect on the IC50 value for SARS-CoV-1 PLpro inhibitors. researchgate.net

Similarly, in another study, bioisosteric replacement of the amide bridge with sulfonamide or urea (B33335) linkers led to consistently less potent analogues against the mPGES-1 enzyme. acs.org Inverting the amide bond to create anilide derivatives has also been shown to result in a complete loss of activity against SARS-CoV protease. nih.gov While the unsubstituted N-H of the amide is often crucial, N-methylation has also been explored, indicating that in some cases, substitution on the amide nitrogen can be tolerated, though it may alter the activity profile. nih.gov

Variations in the benzoyl moiety, beyond halogen substitutions, significantly influence the biological potency of N-phenylbenzamide analogues. In the development of GPR27 agonists, replacing the 2,4-dichloro pattern of the lead compound with other groups led to analogues with higher efficacy. nyu.edunih.govresearchgate.net Specifically, 4-chloro-2-methyl-N-(4-(N-phenylsulfamoyl)phenyl)benzamide and 2-bromo-4-chloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide were identified as agonists with efficacies of 123%. nyu.edunih.govresearchgate.net

For a series of SARS-CoV protease inhibitors, investigating ortho-substituents on the benzamide (B126) moiety revealed that a methyl group provided the highest activity, followed by halogenated compounds. nih.gov This suggests a significant role for CH/π interactions in the binding of these inhibitors. nih.gov In a different context, the presence of a 3,4,5-trimethoxy substitution on the phenyl ring of benzimidazole (B57391) derivatives was found to be crucial for their anticancer properties. rsc.org These findings highlight that the electronic and steric properties of substituents on the benzoyl ring are key determinants of biological activity.

The table below shows the effect of benzoyl moiety substitutions on GPR27 agonist efficacy. nyu.edunih.gov

| Compound | Substitutions on Benzoyl Ring | pEC50 | Emax (%) |

| I (Lead Compound) | 2,4-dichloro | 6.34 | 100 |

| 7p | 4-chloro, 2-methyl | 6.04 | 123 |

| 7r | 2-bromo, 4-chloro | 5.99 | 123 |

The optimization of functional groups and linkers peripheral to the core N-phenylbenzamide structure is a key strategy for enhancing activity. For instance, in a series of benzodioxane–benzamides, lengthening a methylenoxy linker to an ethylenoxy linker between the two main aromatic moieties resulted in a strong increase in antimicrobial activity. nih.gov

In the development of inhibitors for SARS-CoV PLpro, the addition of an amino group to the benzamide moiety was found to increase inhibitory capacity. nih.gov However, further derivatization of this amino group, for example, to a dimethylamino or sulfonamide group, generally had a negative effect on affinity. nih.gov In another study on mPGES-1 inhibitors, modifying the linker between a benzimidazole and a central phenyl group showed that while flexible ethylene (B1197577) or polar oxymethylene bridges led to a loss of potency, a thiomethylene linker restored it, and eliminating the linker altogether proved beneficial. acs.org This suggests that rigidity and specific atomic properties (like sulfur) can be advantageous. acs.org The replacement of a peripheral piperidine (B6355638) ring with piperazine (B1678402) was also found to be well-tolerated in a series of mitochondrial permeability transition pore inhibitors. nih.gov

Correlation of Molecular Features with Specific Biological Endpoints

Specific molecular features of this compound analogues have been directly correlated with distinct biological activities.

GPR27 Agonism: For agonists of the GPR27 receptor, specific halogen substitution patterns on the benzoyl ring are crucial for potency, as seen with the 4-chloro-2,5-difluoro analogue. nyu.edunih.govresearchgate.net In contrast, substitutions like 4-chloro-2-methyl are correlated with increased maximal efficacy. nyu.edunih.govresearchgate.net

Antischistosomal Activity: High antischistosomal potency is strongly associated with the presence of electron-withdrawing groups on the N-phenyl ring. researchgate.netnih.gov Dichlorination at the meta and para positions was particularly effective. nih.gov

SARS-CoV PLpro Inhibition: The inhibitory activity against this viral protease is highly dependent on stereochemistry, with the (R)-configuration of a linked naphthylethylamine moiety being essential. nih.gov Furthermore, an ortho-methyl group on the benzamide moiety was found to be the most active substituent at that position. nih.gov

Mitochondrial Permeability Transition Pore (PTP) Inhibition: In this class of inhibitors, the structure can tolerate modifications to peripheral heterocyclic groups, such as the replacement of a piperidine with a piperazine ring, without a significant loss of potency. nih.gov

Antibacterial (FtsZ Inhibition): For benzamide inhibitors of the bacterial cell division protein FtsZ, a key finding was that a hydrophobic group of medium size at a specific peripheral position could boost potency by several thousand-fold. researchgate.net

The table below illustrates the correlation between structural features and EC50 values for selected antischistosomal N-phenylbenzamide analogues. researchgate.netnih.gov

| Compound | Key Structural Feature | EC50 (µM) |

| 9 | 3,4-dichloro on N-phenyl ring | 0.080 |

| 32 | 3-cyano, 4-chloro on N-phenyl ring | 1.17 |

| 38 | 3-nitro on N-phenyl ring | 1.16 |

| 49 | Pyridazine ring replacing N-phenyl ring | Inactive |

Molecular Mechanisms of Action Moa Studies

Computational Approaches to Ligand-Target Interaction Profiling

Computational methods, including molecular docking and molecular dynamics, are instrumental in predicting and analyzing the interactions between ligands like N-phenylbenzamide derivatives and their protein targets. scirp.org These in silico techniques offer insights into binding affinities and the stability of ligand-protein complexes, guiding further experimental validation. scirp.org

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. auctoresonline.org This method is crucial for identifying potential binding sites and understanding the fundamental biochemical mechanisms of interaction. auctoresonline.org For N-phenylbenzamide derivatives, docking studies have been employed to evaluate their binding affinity against a range of protein kinases and other enzymes. scirp.org The process typically involves generating a three-dimensional structure of the ligand and docking it into the binding site of the target protein, often defined by a grid box. auctoresonline.orgjppres.com The validity of the docking method is often confirmed by redocking a known native ligand, with a root mean square deviation (RMSD) of less than 2 Å indicating a reliable protocol. jppres.comnih.gov

Docking simulations have successfully identified key amino acid residues that are critical for the binding of N-phenylbenzamide derivatives to various protein targets. For instance, in studies involving imidazole-based N-phenylbenzamide derivatives and the ABL1 kinase protein, specific interactions within the binding pocket were highlighted. nih.gov Similarly, docking of a 2,4-dichloro-N-phenylacetamide derivative into the active site of α-glucosidase revealed interactions with key residues. nih.gov

In another study, a derivative, 2,4-dichloro-N-{4-[2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy]phenyl} benzamide (B126), was docked against the 6LU7 protein, revealing interactions with specific amino acids. auctoresonline.org

| Derivative/Compound | Target Protein | Key Interacting Amino Acid Residues | Source |

|---|---|---|---|

| N-phenylbenzamide derivatives | ABL1 Kinase | Not specified in abstract | nih.gov |

| 2,4-dichloro-N-{4-[...]}benzamide | COVID-19 Main Protease (6LU7) | GLU166, SER144, LEU141 | auctoresonline.org |

| N-phenylbenzamide derivatives | Aspartic Proteinases (Saps) | Lys 83, Gly 85, Gly 220, Trp 221 | nih.gov |

| 2,4-dichloro derivative (13b) | CaCYP51 | Tyr64, Leu121, Phe233, Thr229, Ser506, Ser507 | rsc.org |

The stability of the ligand-receptor complex is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov Hydrogen bonds are particularly significant for the proper orientation and binding of a compound. cambridgemedchemconsulting.com

| Derivative/Compound | Target Protein | Interaction Type | Interacting Residues/Details | Source |

|---|---|---|---|---|

| 2,4-dichloro-N-{4-[...]}benzamide | COVID-19 Main Protease (6LU7) | Hydrogen Bonding | GLU166 (2.0 Å), SER144 (2.4 Å), LEU141 (2.5 Å) | auctoresonline.org |

| N-phenylbenzamide derivatives | Aspartic Proteinases (Saps) | Hydrogen Bonding | Lys 83, Gly 85, Gly 220, Trp 221 (2–3 Å) | nih.gov |

| Halogenated 2-hydroxy-N-phenylbenzamides | Cholinesterases | Mixed Inhibition | Indicates binding to sites other than the active site | nih.gov |

| N-phenylbenzamide derivatives | Protein Kinases | Hydrophobic, Hydrogen Bonding, Polar Interactions | General contribution to binding and orientation | scirp.orgcambridgemedchemconsulting.com |

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time, assessing the stability and conformational dynamics of ligand-protein complexes under biologically relevant conditions. scirp.orgcellmolbiol.org These simulations have been applied to N-phenylbenzamide derivatives to confirm the stability of complexes predicted by molecular docking. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions, and the Radius of Gyration, which assesses the compactness of the complex. nih.govcellmolbiol.org Stable RMSD values over the simulation period indicate a stable ligand-protein complex. cellmolbiol.org For instance, MD simulations of imidazole-based N-phenylbenzamide derivatives with ABL1 kinase revealed that the active compounds form stable complexes with the protein. nih.gov The average radius of gyration values remained consistent, indicating that the compactness and stability of the protein structure were maintained upon ligand binding. nih.gov Furthermore, analysis of hydrogen bond formation during the simulation can reveal the persistence of key interactions over time. nih.govcellmolbiol.org

Biochemical Characterization of Biological Targets

Biochemical assays are essential for validating the predictions from computational studies and for quantifying the inhibitory activity of compounds against specific biological targets.

Enzyme Inhibition Kinetics and Specificity (e.g., ABL1 kinase, FXa, Cholinesterases, alpha-glucosidase, alpha-amylase)

Derivatives of N-phenylbenzamide have been evaluated for their inhibitory effects against several enzymes. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

ABL1 Kinase: New imidazole-based N-phenylbenzamide derivatives have shown potential as anticancer agents by targeting ABL1 kinase. nih.govfrontiersin.org Cytotoxic evaluations revealed that specific derivatives exhibited good activity, with IC₅₀ values in the micromolar range (7.5 to 11.1 μM) against tested cancer cell lines. nih.gov Other benzamide derivatives have also been designed as potent BCR-ABL kinase inhibitors, with some compounds showing IC₅₀ values in the nanomolar range. researchgate.net

FXa: While direct studies on 2,4-dichloro-N-phenylbenzamide are limited, related anthranilamide-based derivatives have been synthesized and evaluated as inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. nih.gov

Cholinesterases: Halogenated 2-hydroxy-N-phenylbenzamides have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These compounds displayed moderate inhibition of AChE with IC₅₀ values ranging from 33.1 to 85.8 µM, while the IC₅₀ values for BuChE were generally higher (53.5–228.4 µM). nih.gov Kinetic studies indicated a mixed-type inhibition for some derivatives, suggesting they may bind to allosteric sites in addition to the active site. nih.govaging-us.com

Alpha-glucosidase: A bis-4-hydroxycoumarin-based derivative containing a 2,4-dichloro-N-phenylacetamide moiety was identified as a highly potent α-glucosidase inhibitor, with an IC₅₀ value of 6.0 ± 0.2 µM. nih.gov This potency was approximately 125 times greater than that of the standard drug, acarbose (B1664774) (IC₅₀ = 750.0 ± 0.6 µM). nih.gov α-Glucosidase inhibitors are important in managing type 2 diabetes by slowing carbohydrate digestion. nih.govnih.gov

Alpha-amylase: Alpha-amylase is another key enzyme involved in carbohydrate digestion. ekb.eg While various plant extracts and chemical compounds are known to inhibit α-amylase, specific kinetic data for this compound against this enzyme were not prominently featured in the reviewed literature.

| Enzyme Target | Compound/Derivative | Inhibition Data (IC₅₀) | Inhibition Type | Source |

|---|---|---|---|---|

| ABL1 Kinase | Imidazole-based N-phenylbenzamide derivatives (4e, 4f) | 7.5 - 11.1 µM | Not specified | nih.gov |

| Acetylcholinesterase (AChE) | Halogenated 2-hydroxy-N-phenylbenzamides | 33.1 - 85.8 µM | Mixed | nih.gov |

| Butyrylcholinesterase (BuChE) | Halogenated 2-hydroxy-N-phenylbenzamides | 53.5 - 228.4 µM | Mixed | nih.gov |

| Alpha-glucosidase | 2,4-dichloro-N-phenylacetamide derivative (5i) | 6.0 ± 0.2 µM | Not specified | nih.gov |

| Alpha-glucosidase | Acarbose (Standard) | 750.0 ± 0.6 µM | Not specified | nih.gov |

| Alpha-amylase | This compound | Data not available in reviewed sources | Not applicable | |

| Factor Xa (FXa) | This compound | Data not available in reviewed sources | Not applicable |

Receptor Agonism/Antagonism Assays (e.g., GPR27, GPR35, PPARγ, Retinoic acid receptor RXR-alpha)

The interaction of this compound with various cellular receptors is a key area of research, although direct studies on this specific compound are not uniformly available across all receptor types.

Research has identified compounds with a N-phenyl-2,4-dichlorobenzamide scaffold as selective surrogate agonists for the orphan G protein-coupled receptor GPR27. nih.govresearchgate.net Specifically, a compound identified as N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide was found to be a GPR27 agonist. nih.govrndsystems.com Subsequent studies on derivatives of 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide have been conducted to develop more potent and efficacious agonists for GPR27. nih.gov

For G protein-coupled receptor-35 (GPR35), research has focused on other benzamide derivatives. nih.govacs.org For instance, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent GPR35 agonists. nih.gov

The compound 2-chloro-5-nitro-N-phenylbenzamide (also known as GW9662) is recognized as a potent and irreversible antagonist of the Peroxisome proliferator-activated receptor gamma (PPARγ). uzh.chdrugbank.com This compound is structurally related to this compound. Additionally, DrugBank lists 2-chloro-5-nitro-N-phenylbenzamide as an inhibitor of the Retinoic acid receptor RXR-alpha. drugbank.comuniprot.org

Table 1: Activity of Structurally Related Benzamides on Specified Receptors

| Compound | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide | GPR27 | Agonist | nih.govrndsystems.com |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives | GPR35 | Agonist | nih.gov |

| 2-chloro-5-nitro-N-phenylbenzamide (GW9662) | PPARγ | Antagonist | uzh.chdrugbank.com |

| 2-chloro-5-nitro-N-phenylbenzamide | RXR-alpha | Inhibitor | drugbank.comuniprot.org |

Interactions with Nucleic Acids: DNA Minor Groove Binding and Intercalation Mechanisms

The N-phenylbenzamide scaffold is a recognized structural motif in molecules that interact with DNA. Studies on various derivatives have shown that these compounds can bind to DNA through different modes, primarily by targeting the minor groove or through intercalation.

Research into N-phenylbenzamide derivatives has demonstrated that certain series of these compounds bind strongly and selectively to the minor groove of AT-rich DNA, while other series also exhibit an ability to bind via intercalation. nih.govacs.orgucm.esacs.org For example, studies on analogues such as bis(2-aminoimidazolines) and bisarylimidamides (classified as N-phenylbenzamide derivatives) confirm strong and selective binding to the DNA minor groove. nih.govacs.org In contrast, another series, the bis(2-aminobenzimidazoles), was found to bind through both minor groove interactions and intercalation. nih.govacs.org The binding of N-phenylbenzamide bisguanidines to AT-rich DNA has also been confirmed using surface plasmon resonance (SPR) biosensor experiments. nih.gov This interaction with DNA is significant as it can displace essential proteins from their binding sites, leading to the disruption of DNA function and, ultimately, cell death in pathogens. nih.govacs.org

Table 2: DNA Interaction Modes of N-Phenylbenzamide Analogue Series

| Analogue Series | Primary DNA Binding Mechanism | Selectivity | Reference |

|---|---|---|---|

| Series 1 (Bis(2-aminoimidazolines)) | Minor Groove Binding | AT-rich DNA | nih.govacs.org |

| Series 2 (Bis(2-aminobenzimidazoles)) | Minor Groove Binding & Intercalation | - | nih.govacs.org |

| Series 3 (Bisarylimidamides) | Minor Groove Binding | AT-rich DNA | nih.govacs.org |

Modulation of Cellular Pathways (e.g., Mitochondrial Permeability Transition Pore)

The N-phenylbenzamide scaffold has been identified as a potent inhibitor of the mitochondrial permeability transition pore (PTP). nih.govnih.govscilit.com The PTP is a channel in the inner mitochondrial membrane, and its persistent opening can lead to mitochondrial dysfunction and cell death. nih.gov High-throughput screening identified the N-phenylbenzamide series, leading to structure-activity relationship (SAR) optimization studies. nih.govepa.gov These studies culminated in the development of highly potent analogues. nih.govepa.gov

One noteworthy derivative, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, demonstrated significant inhibitory activity in mitochondrial swelling assays with an EC50 of 280 nM and was shown to be protective against both Ca2+ and oxidative-stress-induced pore opening. nih.govnih.govepa.govwiley.com This highlights the therapeutic potential of the N-phenylbenzamide class of compounds in conditions associated with mitochondrial dysfunction. nih.gov

Mechanistic Insights into Pathogen Resistance (Fungicides/Insecticides)

The development of resistance in pathogens to chemical agents like fungicides and insecticides is a significant challenge in agriculture and medicine. For benzamide-class compounds, resistance primarily arises from specific modifications at the fungicide's target site. apsnet.orgfrac.info

In the context of fungicides, benzamides are known to target various cellular processes. For Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) fungicides, which include some benzamide derivatives, resistance is commonly caused by single point mutations in the genes encoding subunits of the target enzyme, succinate dehydrogenase (SdhB, SdhC, and SdhD). apsnet.org

For benzimidazole (B57391) fungicides, which are structurally related and share a resistance mechanism link, resistance is mainly due to mutations in the β-tubulin gene. apsnet.orgfrac.info An interesting phenomenon known as negative cross-resistance has been observed between benzimidazoles and certain N-phenylcarbamates and benzamides. frac.info For example, a specific mutation at codon 198 (E198A) in the β-tubulin gene that confers resistance to benzimidazoles can simultaneously increase sensitivity to the benzamide fungicide zoxamide. frac.info However, other mutations at the same site may lead to resistance to both classes. frac.info

Regarding insecticides, diamide (B1670390) insecticides, which include benzamide structures, target insect ryanodine (B192298) receptors (RyRs), leading to uncontrolled calcium release. nih.gov Resistance to these insecticides has been linked to specific mutations in the RyR gene that reduce the binding affinity of the compound to its target. nih.gov General mechanisms of insecticide resistance in insects include enhanced metabolic detoxification (e.g., via cytochrome P450 enzymes), target-site insensitivity, and reduced penetration of the insecticide through the insect's cuticle. mdpi.comfrontiersin.orgpesticidestewardship.org

Table 3: Examples of Target-Site Mutations Conferring Resistance to Benzamide-Related Fungicides

| Fungicide Class | Target Protein | Common Amino Acid Changes (Mutations) | Reference |

|---|---|---|---|

| SDHI Fungicides | Succinate Dehydrogenase (SdhB, SdhC, SdhD) | Various point mutations in SdhB, SdhC, SdhD | apsnet.org |

| Benzimidazoles (cross-resistance relevance) | β-tubulin | E198A, E198K, F200Y | apsnet.orgfrac.info |

Biological Activities and Academic Application Areas

Antifungal Research

The N-phenylbenzamide scaffold is a core component of several compounds investigated for their ability to combat fungal pathogens. Research has explored the efficacy of derivatives against a variety of fungi, including those that are pathogenic to plants and humans.

While specific data for 2,4-dichloro-N-phenylbenzamide is limited, numerous studies have demonstrated the antifungal potential of its close derivatives. For instance, a series of 2-benzoylamino-N-phenylbenzamide derivatives, including one synthesized from 2,4-dichloroaniline (B164938), were screened for activity against Candida albicans and Aspergillus brasiliensis (a species closely related to Aspergillus niger), with all tested compounds showing good inhibition against both fungal strains. ftic.co.il Similarly, another study synthesized 2,4-dichloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide and evaluated its activity against Candida albicans, noting that N-phenylbenzamides as a class have the potential to be developed as antifungal agents. entomoljournal.comresearchgate.net

Derivatives have also been tested against significant plant pathogenic fungi. In one study, N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were evaluated against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. fao.org Several of these compounds exhibited potent antifungal activity, in some cases superior to the commercial fungicide pyrimethanil. fao.org For example, compound 4q from this study showed inhibition rates of 98.5%, 95.4%, and 90.3% against B. dothidea, Phomopsis sp., and B. cinerea, respectively, at a concentration of 50 μg/mL. fao.org Another research effort focusing on N-phenyl-driman-9-carboxamides found that chlorinated compounds in the aromatic ring displayed the highest antifungal activity against Botrytis cinerea, with IC₅₀ values between 0.20 and 0.26 mM. zenodo.org

The following table summarizes the antifungal activity of various N-phenylbenzamide derivatives against the specified pathogens.

Antifungal Activity of N-Phenylbenzamide Derivatives

| Fungal Pathogen | Derivative Compound | Observation | Source(s) |

|---|---|---|---|

| Aspergillus niger / Aspergillus brasiliensis | 2-Benzoylamino-N-(2,4-dichlorophenyl)benzamide | Good inhibition | ftic.co.il |

| Candida albicans | 2,4-dichloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide | Showed antifungal activity | entomoljournal.comresearchgate.net |

| Candida albicans | 2-Benzoylamino-N-(2,4-dichlorophenyl)benzamide | Good inhibition | ftic.co.il |

| Phomopsis sp. | N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety | Some derivatives showed better bioactivity than pyrimethanil | fao.org |

| Botryosphaeria dothidea | N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety | Some derivatives showed better bioactivity than pyrimethanil | fao.org |

| Botrytis cinerea | N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety | Some derivatives showed better bioactivity than pyrimethanil | fao.org |

| Botrytis cinerea | Chlorinated N-phenyl-driman-9-carboxamides | High activity with IC₅₀ values of 0.20-0.26 mM | zenodo.org |

The demonstrated efficacy of N-phenylbenzamide derivatives against a range of both human and plant fungal pathogens suggests the potential for broad-spectrum antifungal action. ftic.co.ilentomoljournal.comresearchgate.net Studies have shown that this class of compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, indicating a wide range of antimicrobial activity. entomoljournal.com The ability of different derivatives to inhibit diverse fungi such as Aspergillus species, Botrytis cinerea, and Phomopsis sp. further supports the investigation of this scaffold for broad-spectrum applications. fao.orgresearchgate.netscielo.br The development of new antifungal agents is critical due to the rise of resistant fungal strains, and N-phenylbenzamides represent a promising area of research. researchgate.net

Insecticidal Research

In addition to antifungal properties, the N-phenylbenzamide structure is a key component in the development of new insecticides. Research has focused on its efficacy against major agricultural pests.

The N-phenylbenzamide scaffold has been incorporated into novel molecules tested against significant agricultural pests. In a study evaluating N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety, the compounds were tested for insecticidal activity against the fall armyworm (Spodoptera frugiperda) and the oriental armyworm (Mythimna separata). fao.org However, at a concentration of 500 μg/mL, these synthesized compounds showed lower efficacy compared to the commercial insecticide chlorantraniliprole (B1668704). fao.org Another study reported that 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide was the most potent among a series of synthetic compounds tested against S. frugiperda, with an LC₅₀ value of 46.84 ppm for 2nd instar larvae. entomoljournal.com

Furthermore, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and evaluated. researchgate.net Several of these compounds, at a concentration of 500 mg/L, demonstrated 100% inhibition against Mythimna separata, highlighting the potential of this chemical combination in creating effective insecticides. researchgate.netnsf.gov

Insecticidal Activity of N-Phenylbenzamide Derivatives

| Insect Pest | Derivative Compound | Observation | Source(s) |

|---|---|---|---|

| Spodoptera frugiperda | 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide | LC₅₀ of 46.84 ppm (2nd instar larvae) | entomoljournal.com |

| Spodoptera frugiperda | N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety | Lower activity than chlorantraniliprole at 500 μg/mL | fao.org |

| Mythimna separata | 2-Phenylpyridine derivatives with N-phenylbenzamide moieties | Some derivatives showed 100% inhibition at 500 mg/L | researchgate.netnsf.gov |

| Mythimna separata | N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety | Lower activity than chlorantraniliprole at 500 μg/mL | fao.org |

The evaluation of potential insecticides like this compound and its derivatives relies on standardized and reproducible laboratory bioassays to determine their toxicity and efficacy. entomoljournal.comresearchgate.net These methods are crucial for generating comparative toxicity data, such as the median lethal dose (LD₅₀) or median lethal concentration (LC₅₀). researchgate.netijcmas.com

Commonly employed bioassay methods include:

Topical Application: This highly precise method involves applying a small, measured droplet of the insecticide, typically dissolved in a volatile solvent like acetone, directly onto the body surface of the insect, often the thorax. researchgate.netresearchgate.net It allows for high reproducibility and the testing of a large number of compounds in a relatively short time. researchgate.net

Leaf Dipping Method: This technique is particularly useful for plant-feeding insects. Leaves are dipped into an insecticidal solution for a set period, allowed to air dry, and then provided to the test insects. researchgate.net This method simulates the even distribution of a product on a leaf surface and is effective for evaluating insecticides against both chewing and sucking insects. researchgate.netresearchgate.net

Film Method (Residual Film): In this contact method, an insecticide solution is used to coat the inner surface of a glass container, such as a Petri dish or vial. researchgate.net After the solvent evaporates, a thin film of the toxicant remains. Test insects are then introduced into the container and observed for mortality over a specific period. researchgate.net

Fumigation Method: This method is primarily used for pests of stored products. The insecticide is introduced into a sealed chamber containing the insects, and mortality is recorded at various time intervals after exposure. zenodo.orgresearchgate.net

These laboratory investigations provide a foundational understanding of insect-insecticide interactions and are essential for selecting promising candidates for further field trials. researchgate.netresearchgate.net

Antiparasitic Research

The biological activities of the N-phenylbenzamide scaffold extend to the field of antiparasitic research. A significant area of investigation has been its potential against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), or sleeping sickness. researchgate.net

A medicinal chemistry campaign starting from N-(2-aminoethyl)-N-phenyl benzamides led to the identification of potent inhibitors of T. brucei. researchgate.net Within this research, a derivative featuring the 2,4-dichloro substitution on the benzamide (B126) ring was found to have more than a two-fold improvement in activity compared to the initial hit compound. researchgate.net Further optimization of this series led to the development of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. researchgate.net For example, one of the most potent compounds identified had an in vitro EC₅₀ (half-maximal effective concentration) of 0.001 μM against the parasite. researchgate.net These studies highlight that modifications to the N-phenylbenzamide core, including the 2,4-dichloro substitution pattern, can significantly enhance antiparasitic activity. researchgate.net

Antiviral Research

The N-phenylbenzamide scaffold has also been investigated for its antiviral properties, particularly against enteroviruses.

Enterovirus 71 (EV71) is a significant human pathogen that can cause a range of diseases, including hand, foot, and mouth disease and severe central nervous system complications. mdpi.com Several studies have demonstrated that N-phenylbenzamide derivatives can effectively inhibit EV71 replication in vitro. mdpi.com One study synthesized a series of novel N-phenylbenzamide derivatives and tested their activity against four different strains of EV71 in Vero cells. mdpi.com Another N-phenylbenzamide derivative, IMB-0523, was shown to inhibit EV71 replication in a dose-dependent manner. researchgate.netmednexus.org The mechanism of action for IMB-0523 involves the activation of the STAT3 signaling pathway, which upregulates the expression of interferon-stimulated genes, thereby inducing an antiviral state in the host cell. researchgate.netmednexus.org

Through screening and optimization, researchers have identified specific N-phenylbenzamide derivatives as promising lead compounds for the development of anti-EV71 drugs. mdpi.com For instance, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was found to be active against multiple EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM. mdpi.com Crucially, this compound exhibited low cytotoxicity in Vero cells (TC50 = 620 µM), making it a strong candidate for further development. mdpi.com Similarly, IMB-0523 has been highlighted for its broad-spectrum antiviral potential, suggesting it could serve as a lead compound for developing drugs against a range of viruses. mednexus.org

Table 2: Anti-EV71 Activity of a Lead N-Phenylbenzamide Derivative

| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (TC50, µM) on Vero Cells | Selectivity Index (SI) |

|---|---|---|---|---|

| 1e | EV71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 | >108 |

| 1e | EV71 (JS-52-3) | 6.2 ± 0.5 | 620 ± 0.0 | >100 |

| 1e | EV71 (H) | 12 ± 1.2 | 620 ± 0.0 | >51 |

| 1e | EV71 (BrCr) | 8.5 ± 0.9 | 620 ± 0.0 | >72 |

Data sourced from MDPI. mdpi.com

Anticancer and Antiproliferative Research

The cytotoxic properties of N-phenylbenzamide derivatives have been evaluated against various human cancer cell lines, indicating their potential as anticancer agents.

Research has demonstrated the antiproliferative effects of compounds containing the this compound structure against a panel of cancer cells.

A549 (Human Lung Carcinoma): Ferrocene-benzamide hybrids have shown cytotoxic activity against A549 cells. uj.ac.za Another study on a benzimidazole (B57391) derivative reported significant cytotoxic effects against A549 cells, with an IC50 value of 15.80 µg/mL. jksus.org A phosphomolybdate-based hybrid solid also showed considerable inhibitory effect against A549 cells with an IC50 of 25.17 μmol L-1. nih.gov

DU145 (Human Prostate Carcinoma): Certain kojic acid-triazole-isatin hybrids containing a dichlorobenzamide moiety were investigated for their anticancer activity, with some compounds showing significant activity against DU145 prostate cancer cells. iict.res.in

B16-F10 (Mouse Melanoma): Ferrocene-benzamide hybrids were also found to be active against the B16-F10 melanoma cell line. uj.ac.za One specific hybrid (compound 5g) exhibited an IC50 value of 5.86±0.31 µM against these cells. iict.res.in

HepG2 (Human Liver Carcinoma): The cytotoxicity of N-phenylbenzamide derivatives is often evaluated against HepG2 cells, partly to determine the selectivity index for antiparasitic agents. nih.govmdpi.com A benzimidazole derivative demonstrated high cytotoxic activity against HepG2 cells (IC50 = 15.58 µg/mL), proving more potent than the reference drug cisplatin (B142131) in that study. jksus.org

MCF-7 (Human Breast Carcinoma): Various studies have confirmed the cytotoxic potential of benzamide derivatives against the MCF-7 breast cancer cell line. uj.ac.zanih.gov A phosphomolybdate-based hybrid solid displayed an IC50 value of 32.11 μmol L-1 against MCF-7 cells. nih.gov

Table 3: Cytotoxic Activity (IC50) of Selected Benzamide and Related Derivatives

| Cell Line | Compound Type | IC50 Value | Source |

|---|---|---|---|

| A549 | Benzimidazole derivative | 15.80 µg/mL | jksus.org |

| A549 | Phosphomolybdate hybrid | 25.17 µmol L-1 | nih.gov |

| B16-F10 | Kojic acid-triazole-isatin hybrid (5g) | 5.86 ± 0.31 µM | iict.res.in |

| DU145 | Kojic acid-triazole-isatin hybrid (5m) | 9.17 ± 0.11 µM | iict.res.in |

| HepG2 | Benzimidazole derivative | 15.58 µg/mL | jksus.org |

| HepG2 | Phosphomolybdate hybrid | 33.79 µmol L-1 | nih.gov |

Advanced Computational and in Silico Research Methodologies

Applications of Molecular Modeling in Drug Discovery and Development

Molecular modeling encompasses a suite of computational tools that are pivotal in modern drug discovery, enabling the rational design and evaluation of new therapeutic agents. For the N-phenylbenzamide scaffold, these methods have been instrumental in identifying and optimizing potential drug candidates.

Molecular docking, a primary technique in this field, predicts the preferred orientation of a molecule when bound to a target protein. smolecule.com Studies on N-phenylbenzamide derivatives have utilized docking to explore their potential as inhibitors of various enzymes and receptors. smolecule.com For instance, novel N-phenylbenzamide derivatives have been designed and evaluated in silico as potential protein kinase inhibitors. scirp.org This approach helps to identify promising scaffolds for developing new anticancer drugs. scirp.org In these simulations, the N-phenylbenzamide linker, a key structural feature also found in approved drugs like imatinib, is often retained while other parts of the molecule are modified to improve binding affinity and selectivity. scirp.org

Beyond cancer, docking studies have been applied to N-phenylbenzamide analogs to investigate their potential as antibacterial and antifungal agents. mdpi.comresearchgate.net These computational experiments simulate the interaction between the compounds and microbial enzymes, such as aminoglycoside-2″-phosphotransferase-IIa, to predict binding energy and key interactions. mdpi.comresearchgate.net Similarly, the activity of N-phenylbenzamide analogs against the pathogen Schistosoma mansoni has been explored using these techniques, providing a basis for developing structure-activity relationships (SAR) to optimize antischistosomal agents. nih.gov Such studies can reveal critical interactions, like hydrogen bonds and steric contacts with specific amino acid residues within the target's active site, which are essential for biological activity. mdpi.com

Integration of Quantum Chemical Calculations in Structure-Activity Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules, which governs their reactivity and interactions. These methods have been applied to N-phenylbenzamide derivatives to build a more comprehensive understanding of their structure-activity relationships (SAR).

By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can quantify a molecule's electronic properties. researchgate.net A low HOMO-LUMO energy gap, for example, can indicate higher chemical reactivity. researchgate.net DFT calculations have been used to analyze the electronic structure of novel benzamide (B126) compounds, helping to identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.net

These theoretical calculations complement experimental findings by explaining observed biological activities on a subatomic level. For instance, the distribution of electron density and the molecular electrostatic potential map can reveal which parts of the 2,4-dichloro-N-phenylbenzamide molecule are likely to engage in electrostatic interactions with a biological target. This integration of quantum mechanics allows for a more refined tuning of molecular structures to achieve desired biological effects.

Computational Prediction of Molecular Descriptors Relevant to Biological Activity and Drug-Likeness

A molecular descriptor is a numerical value that quantifies a specific aspect of a molecule's structure or property. mi-6.co.jp Thousands of such descriptors can be calculated and used in quantitative structure-activity relationship (QSAR) models to predict the biological activity and pharmacokinetic profiles of compounds like this compound. rsc.orgkg.ac.rsresearchgate.net

The absorption, distribution, metabolism, and excretion (ADMET) properties of a potential drug are critical to its success. In silico tools can predict these properties before a compound is even synthesized. Studies on N-phenylbenzamide derivatives have used online software like pkCSM to predict key pharmacokinetic parameters. mdpi.comresearchgate.net

Predicted parameters often include Caco-2 permeability, which is an indicator of intestinal absorption, and blood-brain barrier (BBB) permeability. mdpi.comacs.org The steady-state volume of distribution (VDss) is another key parameter that is computationally predicted. acs.org The table below shows representative in silico predictions for absorption and distribution parameters for N-phenylbenzamide derivatives, illustrating how these tools guide the selection of candidates for further development.

| Parameter | Description | Predicted Outcome for N-Phenylbenzamide Derivatives |

|---|---|---|

| Caco-2 Permeability | Predicts absorption of a drug across the intestinal wall. | Some derivatives predicted to have low permeability (<8 × 10⁻⁶ cm/s), suggesting they may not be well-suited for oral administration and could be developed as topical agents. mdpi.com |

| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed through the human intestine. | Favorable HIA has been predicted for some derivatives. acs.org |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the protective barrier of the brain. | N-phenylbenzamide derivatives were predicted not to penetrate the BBB, which is desirable for drugs intended to act peripherally. mdpi.com |

| Volume of Distribution (VDss) | Indicates the extent of a drug's distribution in body tissues versus plasma. | Computational models provide estimates to guide further pharmacokinetic studies. acs.org |

A crucial aspect of a drug's profile is its metabolic stability and potential for drug-drug interactions. A significant portion of drug metabolism is carried out by the cytochrome P450 (CYP) family of enzymes. mdpi.com In silico models can predict whether a compound is likely to be a substrate or an inhibitor of key CYP isoforms.

For a series of N-phenylbenzamide derivatives, ADMET predictions stipulated that they were not likely to be inhibitors of CYP2D6 or CYP3A4. mdpi.com Since these two enzymes metabolize a large percentage of common drugs, a lack of interaction suggests a lower risk of metabolic drug-drug interactions, making these compounds safer in this regard. mdpi.com

To assess the "drug-likeness" of a compound, computational methods are used to calculate fundamental molecular properties. These are often compared against established guidelines, such as Lipinski's Rule of Five, to predict if a compound has a high probability of being orally active. Key properties for this compound are summarized below.

| Molecular Property | Value for this compound | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO chemspider.com | Defines the elemental composition of the compound. |

| Molecular Weight | 266.12 g/mol chemspider.com | Influences absorption and distribution; typically <500 Da for oral drugs. |

| XLogP3 | 4.2 nih.gov | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 1 nih.gov | The number of N-H or O-H bonds. Influences binding and solubility. |

| Hydrogen Bond Acceptors | 1 nih.gov | The number of N or O atoms. Influences binding and solubility. |

| Rotatable Bond Count | 2 nih.gov | A measure of molecular flexibility, which can impact binding affinity. |

Future Directions and Academic Research Perspectives

Lead Compound Identification and Optimization Strategies

The journey from a preliminary chemical entity to a viable drug candidate is a meticulous process of identification and optimization. For 2,4-dichloro-N-phenylbenzamide, this journey begins with its designation as a potential lead compound, a molecule that exhibits a desired biological activity, albeit with suboptimal potency, selectivity, or pharmacokinetic properties. The overarching goal of lead optimization is to refine these characteristics through systematic chemical modifications.

A critical initial step is the establishment of a robust biological assay to screen for and quantify the activity of this compound and its subsequent analogs. The nature of this assay will be dictated by the initial therapeutic area of interest. For instance, based on the observed antimicrobial and antifungal activities of structurally related N-phenylbenzamides, an initial screen could focus on a panel of pathogenic bacteria and fungi. mdpi.com One such related compound, 2,4-dichloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide, has been synthesized and evaluated for its antimicrobial potential. mdpi.com

Once an initial activity is confirmed, a systematic structure-activity relationship (SAR) study becomes paramount. This involves the synthesis of a focused library of analogs to probe the contributions of different structural features to the observed biological effect. For this compound, key modifications could include:

Alterations to the Dichlorinated Benzoyl Ring: The positions and nature of the halogen substituents can be varied. For example, exploring other di- and tri-substituted patterns or replacing chlorine with other halogens like bromine or fluorine could significantly impact activity. The electronic and steric effects of these changes would provide valuable insights into the binding interactions with a potential biological target.

Modification of the Amide Linker: While the amide bond is a central feature, its replacement with bioisosteres such as a thioamide, ester, or reversed amide could be explored to improve metabolic stability or alter hydrogen bonding capabilities.

The following interactive data table outlines a hypothetical lead optimization strategy for this compound, assuming an initial discovery of antimicrobial activity.

| Modification Strategy | Rationale | Example Analogs | Desired Outcome |

| Varying Benzoyl Ring Substitution | To probe the importance of the 2,4-dichloro pattern for activity and explore electronic/steric effects. | 3,4-dichloro-N-phenylbenzamide, 2,4-dibromo-N-phenylbenzamide, 2-chloro-4-fluoro-N-phenylbenzamide | Improved potency and selectivity. |

| Introducing Substituents on the N-Phenyl Ring | To modulate lipophilicity, solubility, and potential interactions with the target. | 2,4-dichloro-N-(4-hydroxyphenyl)benzamide, 2,4-dichloro-N-(4-methoxyphenyl)benzamide, 2,4-dichloro-N-(4-nitrophenyl)benzamide | Enhanced cell permeability and target engagement. |

| Bioisosteric Replacement of the Amide Linker | To improve metabolic stability and alter hydrogen bonding capacity. | 2,4-dichloro-N-phenylbenzothioamide | Increased in vivo half-life. |

Exploration of Novel Biological Targets for the this compound Scaffold

A key aspect of academic research is the elucidation of novel mechanisms of action and the identification of new biological targets for chemical compounds. While initial investigations may be guided by the known activities of similar molecules, a broader, unbiased approach can uncover unexpected therapeutic potential for the this compound scaffold.

Phenotypic screening, where the effect of a compound is observed in a whole organism or cell-based model without prior knowledge of the target, can be a powerful tool. For instance, screening a library of this compound analogs against a panel of cancer cell lines could reveal cytotoxic activity. A related compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, which shares the 2,4-dichlorobenzoyl moiety, has demonstrated cytotoxic activity against human breast cancer cell lines, suggesting a potential avenue for investigation. chula.ac.thubaya.ac.id

Once a promising phenotype is identified, target deconvolution becomes the next critical step. This can be achieved through a variety of techniques, including:

Affinity Chromatography: Immobilizing an active analog of this compound on a solid support and using it to "pull down" its binding partners from cell lysates.

Computational Target Prediction: Using the structure of this compound to computationally screen against databases of known protein structures to identify potential binding pockets.

Genetic and Proteomic Approaches: Techniques such as CRISPR-Cas9 screening or proteomics can identify genes or proteins whose expression levels are altered in the presence of the compound, providing clues to its mechanism of action.

The benzamide (B126) core is present in a wide range of biologically active molecules, suggesting that the this compound scaffold could interact with a variety of targets. For example, various substituted benzamides have been investigated as inhibitors of enzymes, modulators of ion channels, and ligands for G-protein coupled receptors.

Development of Advanced Synthetic Methodologies for Diversification and Library Generation

To efficiently explore the chemical space around the this compound scaffold, the development of advanced and high-throughput synthetic methodologies is crucial. Traditional methods for amide bond formation, while reliable, can be time-consuming and may not be amenable to the rapid synthesis of large numbers of analogs.

Modern synthetic approaches that could be applied to the diversification of this compound include:

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in multi-well plates. By reacting a common intermediate, such as 2,4-dichlorobenzoyl chloride, with a diverse set of anilines, a large library of N-phenylbenzamide derivatives can be rapidly generated.

Flow Chemistry: Conducting reactions in a continuous flow system offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the potential for automated synthesis. A flow-based approach could be developed for the amidation reaction, allowing for the rapid and efficient production of analogs.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a common starting material. By employing a series of branching reaction pathways, a wide range of chemical scaffolds can be accessed, moving beyond simple modifications of the initial lead compound.

The development of a robust and versatile synthetic platform for this compound would be a significant academic contribution, enabling not only the exploration of its therapeutic potential but also providing a toolkit for the synthesis of related compounds for various research purposes.

Application of Artificial Intelligence and Machine Learning in Benzamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be applied at various stages of the research and development pipeline for this compound.

Predictive Modeling: ML algorithms can be trained on existing datasets of benzamide derivatives and their biological activities to build predictive models. These models can then be used to predict the activity of virtual or yet-to-be-synthesized analogs of this compound, helping to prioritize the most promising candidates for synthesis and testing. This can significantly reduce the time and resources required for lead optimization.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point and defining a set of desired characteristics (e.g., high potency, low toxicity), the AI can generate novel molecular structures that are likely to be active.

Synthesis Prediction: AI-powered retrosynthesis tools can assist in planning the most efficient synthetic routes for novel analogs of this compound. These tools can analyze the target molecule and propose a step-by-step synthetic pathway, often identifying more efficient or novel routes than those devised by human chemists.

The following table illustrates the potential applications of AI and machine learning in the academic research of this compound.

| AI/ML Application | Description | Potential Impact on Research |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop predictive models that correlate the structural features of benzamide derivatives with their biological activity. | Prioritize the synthesis of analogs with the highest predicted potency. |

| Virtual Screening | Computationally screen large libraries of virtual compounds against a known or predicted biological target to identify potential hits. | Rapidly identify novel and diverse chemical scaffolds with potential activity. |

| ADMET Prediction | Use machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogs. | Identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery process. |

| Generative Models for Drug Design | Employ deep learning models to generate novel molecular structures with desired properties based on the this compound scaffold. | Explore a much larger and more diverse chemical space than is possible with traditional methods. |

Intellectual Property Considerations in Academic Chemical Compound Research

As academic research on this compound and its derivatives progresses towards potential therapeutic applications, it is crucial to consider the intellectual property (IP) landscape. Protecting novel discoveries through patents is a key step in translating academic research into tangible societal benefits.

Patenting Strategies for Novel Benzamide Derivatives in Academic Contexts

For a novel benzamide derivative to be patentable, it must be new, useful, and non-obvious. In an academic setting, a carefully considered patenting strategy is essential.

Composition of Matter Claims: These are the strongest type of patent claims and cover the novel chemical entity itself. If novel and non-obvious analogs of this compound are synthesized, a composition of matter patent should be pursued.

Method of Use Claims: If a new biological activity or therapeutic use for this compound or its derivatives is discovered, a method of use patent can be filed. This protects the use of the compound for treating a specific disease.

Timing of Disclosure: A critical consideration in academic patenting is the timing of public disclosure. Filing a patent application before any public disclosure (e.g., in a journal article, conference presentation, or thesis) is essential to preserve patent rights in most countries.

The following table summarizes key considerations for patenting novel benzamide derivatives in an academic setting.

| Consideration | Description | Importance in an Academic Context |

| Novelty | The compound or its use must not have been previously disclosed to the public. | Academic researchers must be mindful of publications and presentations prior to patent filing. |

| Non-Obviousness | The invention must not be an obvious extension of what is already known to a person skilled in the art. | Demonstrating an unexpected or superior property of the novel benzamide derivative can strengthen the argument for non-obviousness. |

| Utility | The invention must have a specific, substantial, and credible utility. | In the context of drug discovery, this is typically demonstrated through in vitro or in vivo data showing a biological effect. |

| Enablement and Written Description | The patent application must describe the invention in sufficient detail to enable a person skilled in the art to make and use it. | The synthesis of the compounds and the assays used to demonstrate their activity must be clearly described. |

Frameworks for Academic-Industry Collaborations and Technology Transfer

The development of a promising chemical compound into a marketable drug is a long and expensive process that often requires the resources and expertise of the pharmaceutical industry. Therefore, establishing collaborations between academia and industry is crucial for the successful translation of academic discoveries.

University technology transfer offices (TTOs) play a pivotal role in facilitating these collaborations. They can assist researchers in:

Evaluating the commercial potential of their inventions.

Filing for patent protection.

Marketing the technology to potential industry partners.

Negotiating licensing agreements.

Several models for academic-industry collaborations exist, including:

Sponsored Research Agreements: An industry partner provides funding for specific research in an academic lab in exchange for an option to license any resulting intellectual property.

Licensing Agreements: A university grants a company the rights to develop and commercialize a patented invention in exchange for upfront fees, milestone payments, and royalties on sales.

Start-up Companies: Researchers may choose to form a start-up company to further develop their technology. This can be an attractive option for platform technologies or compounds with significant potential.

A well-structured collaboration can provide academic researchers with access to industry resources and expertise, while offering industry partners access to cutting-edge innovation. The ultimate goal of such partnerships is to accelerate the translation of promising research on compounds like this compound into new medicines that can improve human health.

Q & A